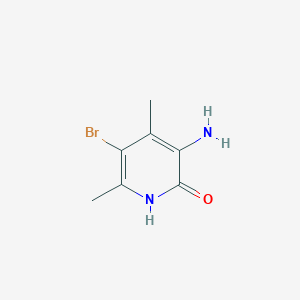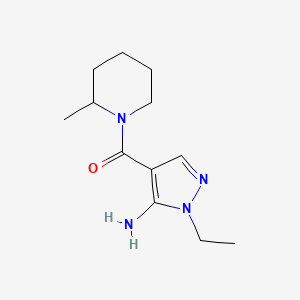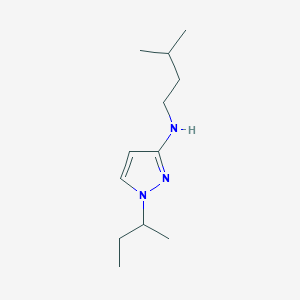![molecular formula C12H19N5 B11733915 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin ist eine heterocyclische Verbindung, die zwei Pyrazolringe enthält. Pyrazole sind aufgrund ihrer einzigartigen strukturellen Eigenschaften und biologischen Aktivitäten für ihre Vielseitigkeit in der organischen Synthese und der medizinischen Chemie bekannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin beinhaltet typischerweise die Reaktion von 1,3-Dimethyl-1H-pyrazol-4-carbaldehyd mit Isopropylhydrazin unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das zum endgültigen Produkt cyclisiert .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit beinhalten, einschließlich der Verwendung von automatisierten Reaktoren und Reinigungssystemen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Pyrazol-Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Entsprechende Pyrazol-N-Oxide.
Reduktion: Reduzierte Pyrazol-Derivate.
Substitution: Alkylierte Pyrazol-Derivate.
Wissenschaftliche Forschungsanwendungen
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Als potenzieller Therapeutik aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Pyrazolringe der Verbindung können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch ihre Bindungsaffinität und Aktivität beeinflusst wird .
Wirkmechanismus
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethyl-1H-pyrazol-4-carbaldehyd: Ein Vorläufer bei der Synthese der Zielverbindung.
1-(Propan-2-yl)-1H-pyrazol-5-amin: Ein weiteres Pyrazol-Derivat mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amin ist einzigartig durch seine doppelten Pyrazolringe, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Dieses strukturelle Merkmal erhöht seine Vielseitigkeit in verschiedenen Anwendungen und unterscheidet es von anderen Pyrazol-Derivaten .
Eigenschaften
Molekularformel |
C12H19N5 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3/h5-6,8-9,13H,7H2,1-4H3 |
InChI-Schlüssel |
GBLUDHWEWWOETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNC2=CC=NN2C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)






![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)

